(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane
Overview
Description
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane is a chiral diphosphine ligand used in various catalytic processes. This compound is particularly notable for its application in asymmetric synthesis, where it helps to produce enantiomerically pure products. The presence of two phosphine groups attached to a chiral ethane backbone allows for effective coordination with transition metals, making it a valuable tool in homogeneous catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane typically involves the reaction of 2-methylphenylmagnesium bromide with chlorodiphenylphosphine, followed by coupling with a chiral ethane derivative. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction is usually carried out in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.
Substitution: The ligand can participate in substitution reactions where the phosphine groups coordinate with different metal centers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Transition metal salts like palladium chloride, platinum chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine ligands.
Substitution: Metal-phosphine complexes.
Scientific Research Applications
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane is widely used in scientific research, particularly in the fields of:
Chemistry: As a ligand in asymmetric catalysis, it helps in the synthesis of enantiomerically pure compounds.
Biology: Used in the study of enzyme mimetics and the development of biomimetic catalysts.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane exerts its effects involves the coordination of its phosphine groups with transition metals. This coordination facilitates the formation of metal-ligand complexes that can catalyze various chemical reactions. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it highly valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A similar diphosphine ligand but lacks the chiral centers.
1,2-Bis[(2-methoxyphenyl)-(phenyl)phosphino]ethane: Another chiral diphosphine ligand with methoxy substituents instead of methyl groups.
Uniqueness
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane is unique due to its specific chiral centers and the presence of methyl groups, which can influence the steric and electronic properties of the ligand. This uniqueness allows for fine-tuning of catalytic activity and selectivity in various chemical reactions.
Properties
IUPAC Name |
(2-methylphenyl)-[2-[(2-methylphenyl)-phenylphosphanyl]ethyl]-phenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2/c1-23-13-9-11-19-27(23)29(25-15-5-3-6-16-25)21-22-30(26-17-7-4-8-18-26)28-20-12-10-14-24(28)2/h3-20H,21-22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMMGTSPHFJVET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478895 | |
Record name | (R,R)-o-Tolyl-DIPAMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
810667-85-7 | |
Record name | (R,R)-o-Tolyl-DIPAMP | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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